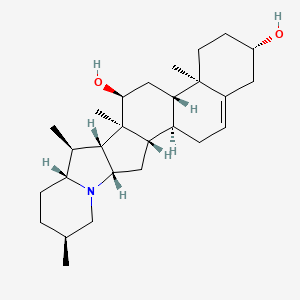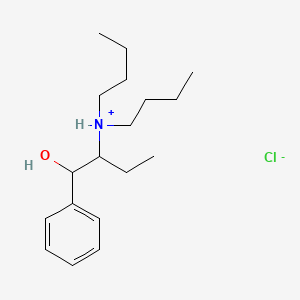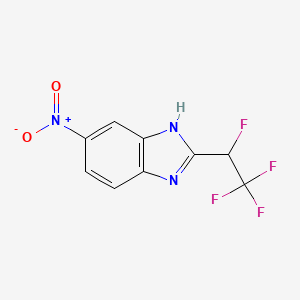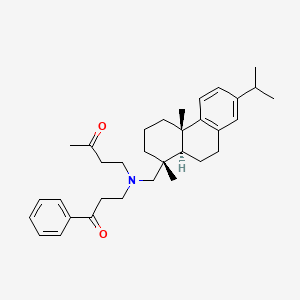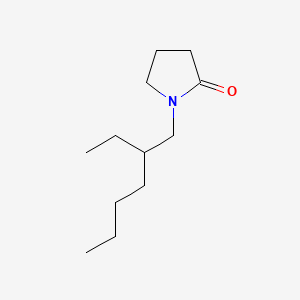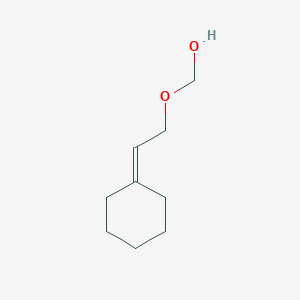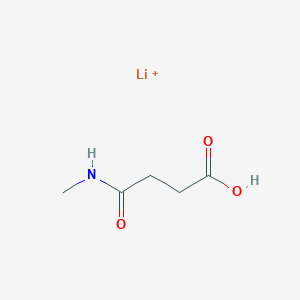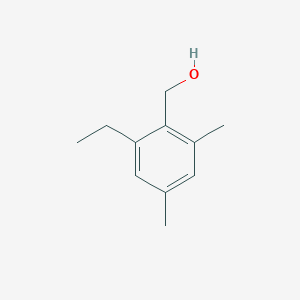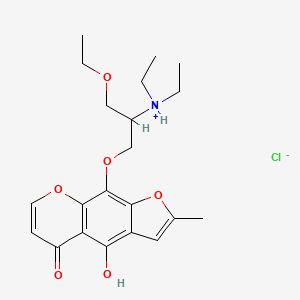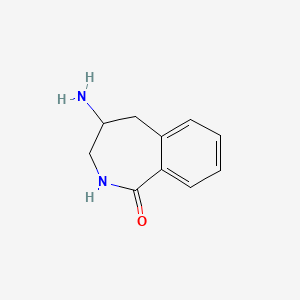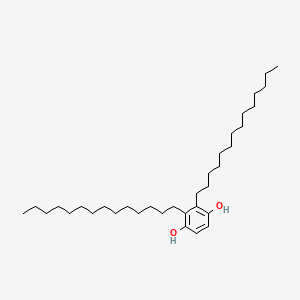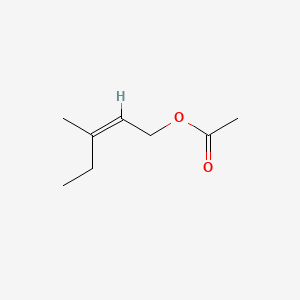
(Z)-3-Methylpent-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methylpent-2-en-1-yl acetate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a common ingredient in the fragrance and flavor industries. The compound’s structure consists of a methylpentene backbone with an acetate functional group, which contributes to its distinctive scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methylpent-2-en-1-yl acetate typically involves the esterification of (Z)-3-Methylpent-2-en-1-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Methylpent-2-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (Z)-3-Methylpent-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (Z)-3-Methylpent-2-en-1-ol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
Applications De Recherche Scientifique
(Z)-3-Methylpent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, particularly as a volatile organic compound that attracts or repels insects.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (Z)-3-Methylpent-2-en-1-yl acetate involves its interaction with olfactory receptors in the sensory system, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar structure but a different carbon chain length.
(Z)-3-Hexen-1-ol: An alcohol with a similar backbone but lacking the acetate group.
(E)-3-Methylpent-2-en-1-yl acetate: An isomer with a different configuration around the double bond.
Uniqueness
(Z)-3-Methylpent-2-en-1-yl acetate is unique due to its specific structure, which imparts a distinct fruity odor. Its chemical properties and reactivity are influenced by the position and configuration of the double bond, making it different from its isomers and other similar compounds.
Propriétés
Numéro CAS |
925-73-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(Z)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5- |
Clé InChI |
IJCQHJBYPARIAQ-ALCCZGGFSA-N |
SMILES isomérique |
CC/C(=C\COC(=O)C)/C |
SMILES canonique |
CCC(=CCOC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


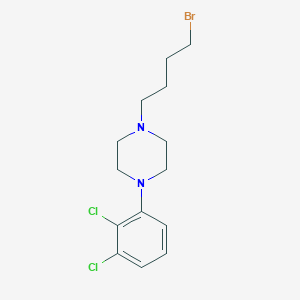
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
